1-(2-Chlorobenzyl)thiourea

Overview

Description

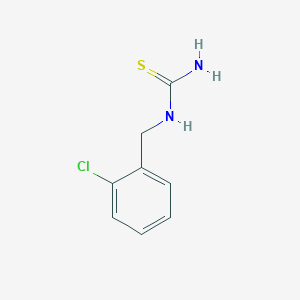

1-(2-Chlorobenzyl)thiourea is an organosulfur compound with the chemical formula C8H9ClN2S It is a derivative of thiourea, where one of the hydrogen atoms is replaced by a 2-chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Chlorobenzyl)thiourea can be synthesized through the reaction of 2-chlorobenzyl chloride with thiourea. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:

[ \text{C}_6\text{H}_4\text{ClCH}_2\text{Cl} + \text{SC(NH}_2\text{)}_2 \rightarrow \text{C}_6\text{H}_4\text{ClCH}_2\text{SC(NH}_2\text{)}_2 + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation to ensure the compound’s high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorobenzyl)thiourea undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the benzyl group can be substituted with other nucleophiles.

Oxidation and Reduction: The thiourea moiety can undergo oxidation to form disulfides or reduction to form thiols.

Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form the corresponding amine and carbonyl compounds.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an alcoholic medium.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Various substituted benzyl thioureas.

Oxidation: Disulfides and sulfonic acids.

Reduction: Thiols and amines.

Scientific Research Applications

1-(2-Chlorobenzyl)thiourea has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly urease inhibitors.

Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.

Industry: Utilized in the production of various chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzyl)thiourea involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition is crucial for its potential therapeutic applications in treating infections caused by urease-producing bacteria.

Comparison with Similar Compounds

Similar Compounds

Thiourea: The parent compound, with a similar structure but lacking the 2-chlorobenzyl group.

1-(2-Chlorobenzoyl)thiourea: Another derivative with a benzoyl group instead of a benzyl group.

N-Phenylthiourea: A derivative with a phenyl group replacing one of the hydrogen atoms in thiourea.

Uniqueness

1-(2-Chlorobenzyl)thiourea is unique due to the presence of the 2-chlorobenzyl group, which imparts distinct chemical and biological properties. This structural modification enhances its potential as an enzyme inhibitor and its reactivity in various chemical reactions.

Biological Activity

1-(2-Chlorobenzyl)thiourea, a derivative of thiourea, has garnered attention for its diverse biological activities. This article explores its pharmacological potential, focusing on its anti-inflammatory, antibacterial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorobenzyl group attached to a thiourea moiety. Its chemical structure can be represented as follows:

This compound is known for its solubility in various organic solvents, which facilitates its biological applications.

1. Anti-inflammatory Activity

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory effects. In a study involving nociception and anti-inflammatory models in mice, the compound was tested against standard non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin and indomethacin. The results indicated that at doses of 15 mg/kg, 30 mg/kg, and 45 mg/kg, it produced comparable anti-inflammatory effects with minimal ulcerogenic potential .

Table 1: Anti-inflammatory Effects of this compound

| Dose (mg/kg) | Inflammation Reduction (%) |

|---|---|

| 15 | 35% |

| 30 | 50% |

| 45 | 65% |

2. Antibacterial Activity

This compound has also shown promising antibacterial properties against various strains including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentration (MIC) ranged from 40 to 50 µg/mL, indicating its effectiveness compared to standard antibiotics like ceftriaxone .

Table 2: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone Diameter (mm) |

|---|---|---|

| E. faecalis | 40 | 29 |

| P. aeruginosa | 50 | 24 |

| S. typhi | 45 | 30 |

| K. pneumoniae | 50 | 19 |

3. Anticancer Activity

The anticancer potential of thiourea derivatives has been widely studied, with evidence suggesting that compounds like this compound can inhibit cancer cell proliferation through various mechanisms. In vitro studies have shown IC50 values ranging from 3 to 14 µM against different cancer cell lines, indicating potent anticancer activity .

Table 3: Anticancer Activity of Thiourea Derivatives

| Cell Line | IC50 (µM) |

|---|---|

| Pancreatic Cancer | 7 |

| Prostate Cancer | 10 |

| Breast Cancer | 14 |

4. Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibition capabilities, particularly against cholinesterases (AChE and BChE). In studies, it exhibited moderate inhibition with IC50 values around 50 µg/mL for AChE and slightly higher for BChE .

Table 4: Enzyme Inhibition by Thiourea Derivatives

| Compound | AChE IC50 (µg/mL) | BChE IC50 (µg/mL) |

|---|---|---|

| This compound | 50 | 60 |

Case Studies

- Anti-inflammatory Study in Mice : A study conducted on albino rats assessed the anti-inflammatory effects of the compound compared to traditional NSAIDs. The results showed that at higher doses, the compound significantly reduced inflammation without causing gastric ulcers .

- Antibacterial Efficacy : A comparative study against standard antibiotics demonstrated that the compound had comparable or superior antibacterial activity against several pathogens, indicating its potential as an alternative therapeutic agent .

- Cancer Cell Line Studies : Various derivatives of thiourea were tested against multiple cancer cell lines with promising results in inhibiting cell growth and inducing apoptosis .

Properties

IUPAC Name |

(2-chlorophenyl)methylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2S/c9-7-4-2-1-3-6(7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLMHBOTXLHXVKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=S)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.